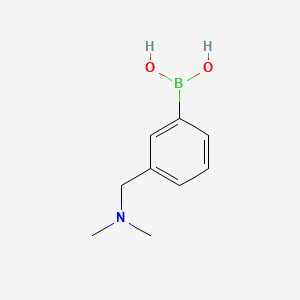

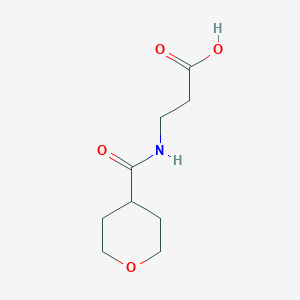

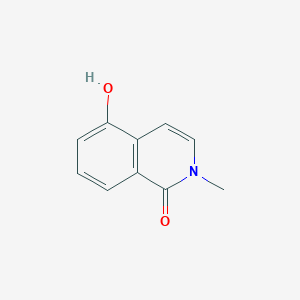

![molecular formula C12H21NO3 B1321068 (3aR,5r,6aS)-tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate CAS No. 194151-77-4](/img/structure/B1321068.png)

(3aR,5r,6aS)-tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

Vue d'ensemble

Description

The compound "(3aR,5r,6aS)-tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate" is a structurally complex molecule that is part of a broader class of hexahydrocyclopentapyrrolone derivatives. These compounds are significant due to their pharmacological relevance and presence in various synthetic pathways for medicinal chemistry applications. The compound is closely related to the intermediates and derivatives described in the provided papers, which are used in the synthesis of nicotinic acetylcholine receptor agonists and other pharmacologically active molecules .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that can include cyclization, debenzylation, ring hydrogenation, and oxidative cleavage. For instance, the synthesis of a similar compound, "(2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate," was optimized to involve three transformations in a one-pot process, highlighting the efficiency of such synthetic strategies . Another related compound, tert-butyl(3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, was synthesized using KMnO4 mediated oxidative cleavage as a key step, demonstrating the use of cost-effective and scalable processes for the synthesis of complex molecules .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic methods and X-ray diffraction studies. For example, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was characterized and confirmed by X-ray diffraction, revealing its crystalline structure and intermolecular hydrogen bonds . Similarly, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined via single crystal X-ray diffraction analysis, showing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are diverse and often require specific catalysts and conditions. For instance, the synthesis of tert-butyl 2,5-diaryl-3-oxopent-4-ynoates involved π-cyclizations catalyzed by Ag(I) salts, leading to the formation of different ring structures depending on the counterion and additive optimization . The synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates demonstrated the utility of these compounds in accessing novel macrocyclic Tyk2 inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure and the presence of functional groups. For example, the presence of tert-butyl esters in the synthesis of pyrrole-3-carboxylic acids via continuous flow synthesis indicates the importance of ester groups in the hydrolysis and overall reactivity of these molecules . The diastereoselectivity observed in the Mukaiyama crossed-aldol-type reaction of 5-hydroxyalkyl derivatives of tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate further illustrates the influence of stereochemistry on the chemical properties of these compounds .

Applications De Recherche Scientifique

Scalable Synthesis

- Bahekar et al. (2017) discussed an efficient process for synthesizing tert-butyl(3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, a pharmacologically significant intermediate. This process features a cost-effective, high-yielding, and commercially viable method for large-scale synthesis (Bahekar et al., 2017).

Application in Nicotinic Acetylcholine Receptor Agonists

- Jarugu et al. (2018) reported on the optimized large-scale synthesis of a related compound, an important intermediate for nicotinic acetylcholine receptor agonists. This process incorporates a one-pot synthesis involving debenzylation and ring hydrogenation (Jarugu et al., 2018).

Chemical Properties and Reactions

- Vallat et al. (2009) explored the diastereoselectivity of the Mukaiyama crossed-aldol-type reaction involving 5-hydroxyalkyl derivatives of tert-butyl 2-oxo-2,5-dihydropyrrole-1-carboxylate. This study contributes to understanding the stereochemistry and reactivity of such compounds (Vallat et al., 2009).

Synthesis of Piperidine Derivatives

- Moskalenko and Boev (2014) synthesized piperidine derivatives fused to a tetrahydrofuran ring from tert-butyl 6-(2-hydroxyethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate. This research highlights the potential for creating structurally complex and pharmacologically relevant molecules (Moskalenko & Boev, 2014).

Propriétés

IUPAC Name |

tert-butyl (3aS,6aR)-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-8-4-10(14)5-9(8)7-13/h8-10,14H,4-7H2,1-3H3/t8-,9+,10? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIDQRACXWWEPDZ-ULKQDVFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CC(CC2C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]2CC(C[C@H]2C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aR,5r,6aS)-tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | |

CAS RN |

912563-45-2 | |

| Record name | rac-tert-butyl (3aR,5R,6aS)-5-hydroxy-octahydrocyclopenta[c]pyrrole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

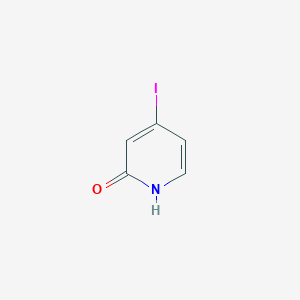

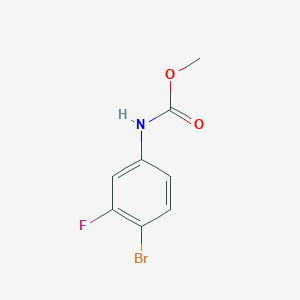

![5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1320990.png)

![2-[(2-Methylphenyl)sulfanylmethyl]oxirane](/img/structure/B1321025.png)